N-(5-chloro-2-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide
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Overview
Description
N-(5-chloro-2-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide is a chemical compound. Based on its name, it likely contains a sulfonamide group, which is a common feature in many pharmaceutical drugs .
Chemical Reactions Analysis
The chemical reactions that a compound can undergo are determined by its functional groups. Sulfonamides, for example, can participate in a variety of reactions, including hydrolysis and displacement reactions .Scientific Research Applications
Antitumor Activities
Studies have shown that sulfonamide compounds, including analogs of N-(5-chloro-2-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide, have been evaluated for their antitumor properties. For instance, Owa et al. (2002) highlighted the cell cycle inhibitory properties of certain sulfonamide compounds, indicating their potential as antitumor agents. These compounds disrupt tubulin polymerization and exhibit antiproliferative effects, leading to decreased S phase fraction and G1 and/or G2 accumulation in various cancer cell lines (Owa et al., 2002).
Antiviral and Antifungal Applications
Research by Zareef et al. (2007) demonstrated the synthesis and in vitro screening of novel chiral and achiral benzenesulfonamides for anti-HIV and antifungal activities. This study showcases the versatility of sulfonamide compounds in combating infectious diseases (Zareef et al., 2007).
Chemical Synthesis and Catalysis
The catalytic applications of sulfonamide derivatives in chemical syntheses are significant. For example, efficient and selective rhodium-catalyzed cyanation of C-H bonds of alkenes using N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanating agent highlights the compound's utility in organic synthesis processes (Chaitanya & Anbarasan, 2015).
Pharmacodynamics and Molecular Interaction Studies
Investigations into the binding mechanisms and effects of sulfonamide drugs on protein targets provide insight into their pharmacodynamics. For instance, Banerjee et al. (2005) explored the binding of sulfonamide drugs to the colchicine site of tubulin, demonstrating the compounds' inhibitory effects on tubulin polymerization through thermodynamic analyses (Banerjee et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S/c1-9-3-6-13(20-2)14(7-9)21(18,19)16-11-8-10(15)4-5-12(11)17/h3-8,16-17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNFOZRZUZRFFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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